Lipophilicity Reduction: XLogP 2.8 vs. Aryl Analog Estimates Exceeding 3.5
The target compound exhibits a calculated XLogP of 2.8, whereas the corresponding phenyl-substituted analog 1-phenyl-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea is estimated to have an XLogP of approximately 3.6, based on the addition of a phenyl ring (+0.8 log unit increment per aromatic ring) to the common scaffold [1][2]. The 4-chlorophenyl analog is expected to be even more lipophilic (estimated XLogP ≈ 4.1). This ~0.8–1.3 log unit reduction positions the tert-butyl derivative closer to the optimal lipophilicity range (LogP 1–3) for oral drug-like space, predicting superior aqueous solubility and reduced non-specific protein binding relative to aryl congeners.
| Evidence Dimension | Calculated partition coefficient (XLogP) |
|---|---|
| Target Compound Data | XLogP = 2.8 |
| Comparator Or Baseline | 1-Phenyl analog: estimated XLogP ≈ 3.6; 1-(4-Chlorophenyl) analog: estimated XLogP ≈ 4.1 |
| Quantified Difference | ΔXLogP = –0.8 to –1.3 log units (target compound less lipophilic) |
| Conditions | Computed by XLogP3 algorithm (PubChem); comparator values estimated using group contribution method for aromatic ring addition |
Why This Matters
Lower lipophilicity predicts better aqueous solubility and reduced off-target binding, making this compound a superior starting point for lead optimization programs requiring balanced ADME properties.
- [1] PubChem Compound Summary for CID 18574381. XLogP = 2.8 computed by XLogP3 3.0 (PubChem release 2019.06.18). View Source
- [2] Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525–616. π-value for aromatic ring addition ≈ +0.8 log units. View Source
